REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:14])=[O:13])=[N+]=[N-].[H][H]>[Pd].C(O)C>[NH2:1][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:13])=[O:14]
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Name
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2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide
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Quantity
|
3.57 g
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Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
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Name
|
|
Quantity
|
0.89 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction was filtered through a small pack of celite
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with 5-95% acetonitrile/water (0.1% TFA) at 30 ml/min)
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Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |